Cyclopentane-1,1-dicarbonyl dichloride

説明

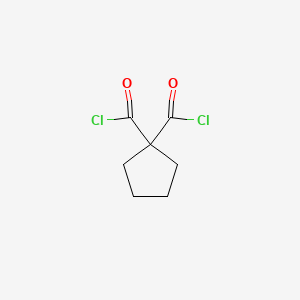

Cyclopentane-1,1-dicarbonyl dichloride (CAS: Not explicitly provided in evidence; molecular formula inferred as C₇H₆Cl₂O₂) is a reactive organic compound featuring two carbonyl chloride groups attached to a cyclopentane ring. It serves as a critical intermediate in organic synthesis, particularly in amidation reactions. For example, it reacts with amino alcohols to form bis(hydroxyamide) derivatives, which are precursors for complex heterocycles like oxazaborolidines . High purity of this compound is essential for optimal reaction yields, as impurities in its synthetic derivatives (e.g., bis(hydroxyamide)) can drastically reduce efficiency in downstream steps .

特性

CAS番号 |

53179-95-6 |

|---|---|

分子式 |

C7H8Cl2O2 |

分子量 |

195.04 g/mol |

IUPAC名 |

cyclopentane-1,1-dicarbonyl chloride |

InChI |

InChI=1S/C7H8Cl2O2/c8-5(10)7(6(9)11)3-1-2-4-7/h1-4H2 |

InChIキー |

YYLFLXVROAGUFH-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)(C(=O)Cl)C(=O)Cl |

正規SMILES |

C1CCC(C1)(C(=O)Cl)C(=O)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Other Organic Dichlorides

- Paraquat Dichloride (CAS: 1910-42-5; C₁₂H₁₄Cl₂N₂):

A herbicide with a bipyridinium structure, paraquat dichloride contrasts sharply with cyclopentane-1,1-dicarbonyl dichloride in both application and toxicity. While the latter is a synthetic intermediate, paraquat dichloride is directly used in agriculture. Toxicological studies highlight its acute toxicity (LD₅₀ in rodents: ~100 mg/kg), whereas this compound’s hazards are primarily linked to its reactivity (e.g., corrosive properties) .

Organometallic Dichlorides

- (Methylcyclopentadienyl)erbium Dichloride (CAS: Not provided; inferred formula C₆H₇Cl₂Er): This organometallic compound, part of the alkylcyclopentadienyl family, is used in catalysis and materials science. Unlike this compound, its reactivity stems from the lanthanide metal center, enabling applications in polymerization and electronic materials. The cyclopentane derivative lacks such metal-mediated reactivity .

Parent Acid: Cyclopentane-1,1-dicarboxylic Acid

The carboxylic acid precursor (C₇H₈O₄) is less reactive than its dichloride counterpart. While the acid participates in esterification or salt formation, the dichloride’s electrophilic carbonyl groups make it superior for nucleophilic acyl substitutions (e.g., amide bond formation).

Data Table: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。